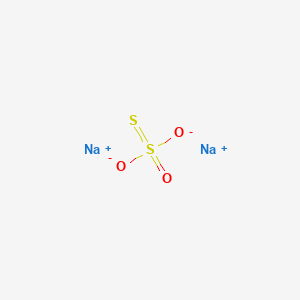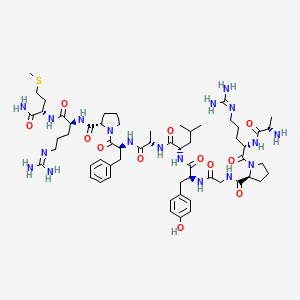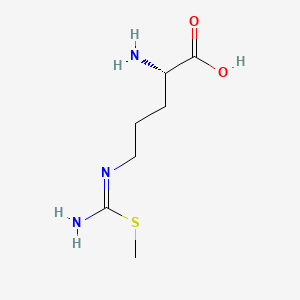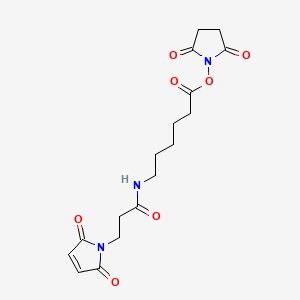
Sodium thiosulfate
Overview
Description
Sodium thiosulfate is an inorganic compound with the chemical formula Na2S2O3, widely used in titrations and as a cyanide poisoning antidote . It is typically found in the form of the pentahydrate Na2S2O3·5H2O . This solid is slightly efflorescent . It is a colorless to white crystalline solid or powder with no odor and a cooling, bitter taste .
Synthesis Analysis
Sodium thiosulfate can be synthesized through the interaction of elemental sulfur with a solution of sodium sulfite in the presence of ammonia . Another method involves the reaction of sodium sulfite with sulfur . It can also be prepared by reacting potassium dichromate with sodium sulfite .Molecular Structure Analysis
Sodium thiosulfate is an ionic compound which consists of two cations of sodium atom (Na+) and a negatively charged anion of thiosulfate (S2O3^-) . The shape of the thiosulfate ion is tetrahedral in the solid-state of sodium thiosulfate .Chemical Reactions Analysis
Sodium thiosulfate is a reducing agent and a ligand . It reacts with dilute hydrochloric acid to form sodium chloride, water, sulfur dioxide, and sulfur . It also reacts with hydrogen peroxide to form sodium sulfate, sulfuric acid, and water . When it comes into contact with chlorine, it forms chloride ions and tetrathionate ions .Physical And Chemical Properties Analysis
Sodium thiosulfate is a white crystalline solid that is odorless . It has a melting point of about 48 to 52°C . It is soluble in water and in the oil of turpentine but not in alcohol . It has a density of 1.67 g/cm3 .Scientific Research Applications
-
Clinical Treatment of Acute Cyanide Poisoning
- Application : STS is used as an antidote in the treatment of cyanide poisoning .
- Method : STS is administered intravenously to convert cyanide to thiocyanate, which is less toxic and can be excreted in urine .
- Results : Successful detoxification of cyanide, reducing the risk of harm from cyanide poisoning .
-
Treatment of Cisplatin Toxicities in Cancer Therapy
- Application : STS is used to mitigate the toxic side effects of cisplatin, a chemotherapy drug .
- Method : STS is administered to patients undergoing cisplatin therapy to neutralize the drug’s toxic effects .
- Results : Reduction in the severity of cisplatin-induced toxicities, improving patient comfort and treatment outcomes .
-
Treatment of Calciphylaxis in Dialysis Patients
- Application : STS is used in the treatment of calciphylaxis, a serious complication seen in dialysis patients .
- Method : STS is administered intravenously to patients suffering from calciphylaxis to help reduce calcium deposits in the blood vessels .
- Results : Improvement in symptoms and reduction in the progression of calciphylaxis .
-
Estimation of Certain Compounds in Solution
- Application : STS is used in volumetric analysis to estimate the concentration of certain compounds in solution, such as hydrogen peroxide .
- Method : A known volume of STS is added to the solution containing the compound of interest. The amount of STS that reacts is then used to calculate the concentration of the compound .
- Results : Accurate determination of the concentration of specific compounds in a solution .
-
Estimation of Chlorine Content in Bleaching Powder and Water
- Application : STS is used to estimate the chlorine content in bleaching powder and water .
- Method : A known volume of STS is added to the sample. The amount of STS that reacts with the chlorine is then used to calculate the chlorine content .
- Results : Accurate determination of the chlorine content in bleaching powder and water .
-
Preparation of S-Alkylthiosulfonates
-
Treatment of Vascular Calcification in Hemodialysis Patients
- Application : STS is used in the treatment of vascular calcification in hemodialysis patients .
- Method : A comprehensive study was performed using PubMed, Web of Science, the Cochrane Library, EMBASE and China National Knowledge Internet (CNKI) to collect randomized controlled trials (RCTs) of sodium thiosulfate, bisphosphonates, and cinacalcet for vascular calcification among hemodialysis patients .
- Results : The network meta-analysis indicated that cinacalcet is more effective than sodium thiosulfate and bisphosphonates in mitigating vascular calcification through decreasing serum calcium and iPTH .
-
Antioxidant and Anti-inflammatory Properties
- Application : STS has antioxidant and anti-inflammatory properties, making it a potential therapeutic candidate molecule that can target multiple molecular pathways in various diseases and drug-induced toxicities .
- Method : The biochemical and molecular pathways in the generation of STS from H2S were discussed, as well as its clinical usefulness, and potential clinical applications .
- Results : The review discusses the molecular mechanisms underlying these clinical applications and a future perspective in kidney transplantation .
-
Tanning of Leather
-
Photographic Processing
-
Food Preservative
-
Water Dechlorinator
-
Bleaching Agent for Paper Pulp
-
Cation-Chelating and Antioxidant Effects
- Application : STS is believed to have cation-chelating as well as antioxidant effects .
- Method : The exact mechanisms are still under investigation, but it’s believed that STS can bind to certain metal ions (cation-chelating) and neutralize harmful free radicals (antioxidant) in the body .
- Results : Potential therapeutic benefits in various diseases and drug-induced toxicities .
Future Directions
Sodium thiosulfate is being explored as a novel therapy for the clinical syndrome of calciphylaxis and its complications . It is also being studied for its role in the treatment of vascular ossification – calcification in metabolic syndrome, type 2 diabetes mellitus, chronic kidney disease, and calciphylaxis – calcific uremic arteriolopathy .
properties
IUPAC Name |
disodium;dioxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHNMLFCWUSKQB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O3S2, Na2S2O3 | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium thiosulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_thiosulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10102-17-7 (pentahydrate) | |
| Record name | Sodium thiosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042417 | |
| Record name | Sodium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Gas or Vapor; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Anhydrous form is a hygroscopic, white solid; [CHEMINFO], Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |
| Record name | Thiosulfuric acid (H2S2O3), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium thiosulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sodium thiosulfate pentahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21728 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
PRACTICALLY INSOL IN ALCOHOL, 50 G SOL IN 100 CC WATER; 231 G @ 100 °C, Solubility in water, g/100ml at 20 °C: 20.9 | |
| Record name | SODIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.667, 1.7 g/cm³ | |
| Record name | SODIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure at 20 °C: negligible | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
/ANTIFUNGAL ACTION OF SODIUM THIOSULFATE, USP,/...IS PROBABLY ATTRIBUTABLE TO SLOW RELEASE OF COLLOIDAL SULFUR., IN CYANIDE POISONING, SODIUM NITRITE IS INJECTED IV...TO PRODUCE METHEMOGLOBIN WHICH COMBINES WITH...CYANIDE ION & RENDERS IT TEMPORARILY INACTIVE IN FORM OF CYANMETHEMOGLOBIN. SODIUM THIOSULFATE /USP/ IS THEN INJECTED IV TO FORM NONTOXIC THIOCYANATE., THIOSULFATE SERVES AS SUBSTRATE FOR ENZYME RHODANESE, WHICH MEDIATES CONVERSION OF CYANIDE TO MUCH LESS TOXIC THIOCYANATE, WHICH IS EXCRETED IN URINE. | |
| Record name | SODIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium Thiosulfate | |
Color/Form |
POWDER, COLORLESS MONOCLINIC CRYSTALS | |
CAS RN |
7772-98-7, 10102-17-7 | |
| Record name | Sodium thiosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosulfuric acid (H2S2O3), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium thiosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiosulfuric acid (H2S2O3), sodium salt, hydrate (1:2:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM THIOSULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0IYT1O31N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
48.5 °C | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B1681821.png)




![2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-](/img/structure/B1681828.png)


![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)


![ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1681840.png)

